molecular formula C12H15NO2 B13924003 (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B13924003
M. Wt: 205.25 g/mol
InChI Key: KJNWTBGLUKBKME-NSHDSACASA-N
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Description

(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. Its structure features a five-membered pyrrolidinone ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position (S-configuration) . The compound’s stereochemistry and functional groups contribute to its unique physicochemical properties, including moderate solubility in polar solvents and a melting point range of 98–102°C .

The pyrrolidinone core is critical for interactions with biological targets, such as neurotransmitter receptors, while the benzyl and hydroxymethyl groups enhance its chemical versatility. Additionally, its synthetic utility is demonstrated in nucleophilic substitutions and electrophilic additions, enabling derivatization for drug discovery .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1

InChI Key

KJNWTBGLUKBKME-NSHDSACASA-N

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)CO

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts, solvents, and temperature control to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, reaction efficiency, and waste management .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a hydroxyl group. Substitution reactions can result in the formation of various benzyl derivatives .

Scientific Research Applications

(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxymethyl and benzyl groups play crucial roles in binding to the active site of the enzyme, thereby modulating its activity. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The benzyl group in the target compound improves lipophilicity and membrane permeability compared to 4-hydroxymethylpyrrolidine .
  • The hydroxymethyl group offers a site for further functionalization (e.g., esterification), unlike the hydroxyl group in 1-benzyl-4-hydroxypyrrolidin-2-one .
  • Substituent position significantly impacts bioactivity. For example, 5-phenylpyrrolidinone exhibits kinase inhibition due to steric effects from the 5-position phenyl group, whereas the target compound’s 4-hydroxymethyl group favors GABA receptor binding .

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